Methyl 3-cyano-2-iodobenzoate is an organic compound classified as a benzoate ester, characterized by the presence of a cyano group and an iodine atom on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 287.05 g/mol. This compound is notable for its diverse reactivity, making it a valuable intermediate in organic synthesis and various scientific applications.
This compound falls under several classifications:
The synthesis of methyl 3-cyano-2-iodobenzoate typically involves multiple steps, including iodination and cyanation of benzoic acid derivatives. The following methods are commonly employed:
The reaction conditions are critical for optimizing yield and purity. For example, using continuous flow reactors can enhance efficiency during large-scale production, allowing for better control over reaction parameters .
The molecular structure of methyl 3-cyano-2-iodobenzoate features:
COC(=O)C1=CC(=CC(=C1)C#N)I
Methyl 3-cyano-2-iodobenzoate is versatile in its reactivity, participating in several types of chemical reactions:
Common reagents for these reactions include sodium methoxide or potassium tert-butoxide for substitution, while palladium catalysts are typically employed in coupling reactions .
The mechanism of action for methyl 3-cyano-2-iodobenzoate largely revolves around its ability to undergo nucleophilic substitution due to the electrophilic nature of the iodine atom and the electron-withdrawing effect of the cyano group. When reacting, the cyano group stabilizes negative charges formed during nucleophilic attack, enabling various pathways for bond formation or cleavage.
These properties indicate that methyl 3-cyano-2-iodobenzoate is stable under standard conditions but may require careful handling due to its reactive functional groups.
Methyl 3-cyano-2-iodobenzoate has several scientific applications:
CAS No.: 131123-56-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0